N,N'-bis(prop-2-enyl)ethanedithioamide
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Overview
Description
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) is a chemical compound with the molecular formula C8H12N2S2. It is also known by other names such as N,N’-diallyldithiooxamide and diallyldithiooxamide . This compound is characterized by the presence of two propenyl groups attached to the nitrogen atoms of ethanedithioamide, making it a unique dithioamide derivative.
Preparation Methods
The synthesis of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) typically involves the reaction of ethanedithioamide with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethanedithioamide attack the electrophilic carbon atoms of allyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.
Substitution: The propenyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) can be compared with other similar compounds such as:
N,N’-dimethyldithiooxamide: This compound has methyl groups instead of propenyl groups, resulting in different chemical and biological properties.
Di-2-propenyl disulfide: While this compound also contains propenyl groups, it has a disulfide linkage instead of a dithioamide structure, leading to distinct reactivity and applications.
Properties
CAS No. |
16271-17-3 |
---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
InChI Key |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
Isomeric SMILES |
C=CCN=C(C(=NCC=C)S)S |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
Canonical SMILES |
C=CCNC(=S)C(=S)NCC=C |
16271-17-3 | |
Synonyms |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
Origin of Product |
United States |
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